Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

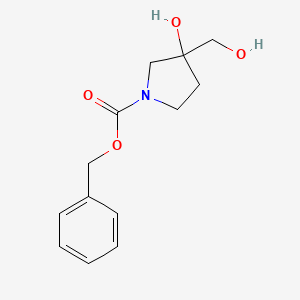

Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and hydroxy groups, and a benzyl ester group

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO4/c15-10-13(17)6-7-14(9-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,15,17H,6-10H2 |

InChI Key |

VTCQSSUEKSVLQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1(CO)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-(hydroxym

Biological Activity

Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a carboxylate functional group. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- CAS Number : 315718-05-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| PA-1 | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Other Pyrrolidine Derivatives | Variable | Various harmful bacteria |

These findings suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of pyrrolidine derivatives, this compound was included in a broader analysis of related compounds. The results indicated that several derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, with implications for developing new antibacterial agents .

Enzyme Inhibition Studies

Another area of research focused on the enzyme inhibition properties of pyrrolidine derivatives. Compounds structurally related to this compound demonstrated competitive inhibition against key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.